Temiverine hydrochloride hydrate is a small molecule drug primarily classified as a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker. It is indicated for the treatment of urogenital diseases, particularly overactive bladder syndrome. The compound was developed by Nippon Shinyaku Co., Ltd. and has undergone various phases of clinical trials, although its development has been discontinued at the highest phase .
Temiverine hydrochloride hydrate is synthesized from specific chemical precursors, which are not extensively detailed in public literature. The compound is classified under the category of pharmaceuticals aimed at managing urinary disorders. It is recognized by its molecular formula and has several synonyms, including simply "temiverine" and its chemical designation as Temiverine hydrochloride hydrate .
The molecular structure of Temiverine hydrochloride hydrate can be described as follows:
The structure consists of a complex arrangement that facilitates its interaction with biological targets, particularly the M3 muscarinic receptors and calcium channels. Unfortunately, detailed structural diagrams are not readily available in public domains .
Temiverine hydrochloride hydrate participates in various chemical reactions typical for small molecule drugs, including:
Specific reaction pathways and mechanisms remain under-explored in public literature, indicating a potential area for further research .
Temiverine hydrochloride hydrate exerts its pharmacological effects primarily through:
These mechanisms collectively enhance bladder capacity and reduce urgency symptoms .
Temiverine hydrochloride hydrate displays several notable physical and chemical properties:
Quantitative analyses regarding melting point, boiling point, or specific heat capacity are not extensively documented in public sources but are critical for formulation development .
The primary application of Temiverine hydrochloride hydrate lies within the pharmaceutical domain:
Despite its potential applications, further research into its efficacy and safety profile remains necessary due to the discontinuation of its clinical development .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3